![molecular formula C12H16ClNO B6143706 N-[2-(butan-2-yl)phenyl]-2-chloroacetamide CAS No. 73725-94-7](/img/structure/B6143706.png)
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide (NBCA) is a compound that has been studied for its potential applications in scientific research. It is a small molecule with a molecular weight of 225.6 g/mol. NBCA has been found to have a range of biochemical and physiological effects, as well as being a useful tool in laboratory experiments.
Scientific Research Applications
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has been studied for its potential applications in scientific research. It has been found to be useful in a variety of applications, including cancer research, drug development, and drug delivery systems. N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has also been studied for its potential use in gene therapy, as it can be used to deliver genes to cells. Additionally, N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has been used to study the effects of various drugs on cells and organisms.
Mechanism of Action
The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is not fully understood. However, it is believed that N-[2-(butan-2-yl)phenyl]-2-chloroacetamide binds to proteins in the cell membrane, which causes changes in the structure and function of the proteins. This in turn affects the cell’s ability to take up and use nutrients, and can also affect the cell’s ability to respond to stimuli. The binding of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide to proteins can also affect the cell’s ability to replicate and divide.
Biochemical and Physiological Effects
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to induce apoptosis in cancer cells. N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has also been found to inhibit the growth of bacteria, fungi, and viruses. Additionally, N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has been found to have anti-inflammatory, anti-oxidative, and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(butan-2-yl)phenyl]-2-chloroacetamide in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is highly soluble in water, making it easy to work with in a laboratory setting. However, there are some limitations to using N-[2-(butan-2-yl)phenyl]-2-chloroacetamide in laboratory experiments. N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has a relatively short half-life, meaning that it can degrade quickly in the presence of light and heat. Additionally, N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is not very stable in acidic environments, meaning that it must be stored in an alkaline solution in order to maintain its potency.
Future Directions
The potential applications of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide are still being explored, and there are many potential future directions for research. One potential future direction is to further explore the potential of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide as a drug delivery system. Additionally, further research could be conducted to explore the potential of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide as a gene therapy tool. Additionally, further research could be conducted to explore the potential of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide as an anti-cancer drug. Finally, further research could be conducted to explore the potential of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide as an anti-inflammatory and anti-oxidant agent.
Synthesis Methods
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is synthesized from 2-chloroacetamide and N-[2-(butan-2-yl)phenyl]amine. The reaction is carried out in a two-step process, first by reacting the 2-chloroacetamide with the N-[2-(butan-2-yl)phenyl]amine in an aqueous solution, and then by adding a base to the reaction mixture. The reaction is complete when the reaction mixture is heated to a temperature of 70-90°C. The final product is a white solid which is then purified to obtain N-[2-(butan-2-yl)phenyl]-2-chloroacetamide.
properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-9(2)10-6-4-5-7-11(10)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRLWPOECXAQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-sec-Butyl-phenyl)-2-chloro-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

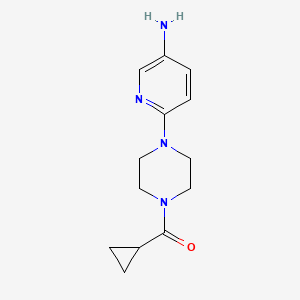


![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)
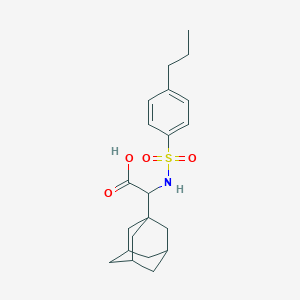
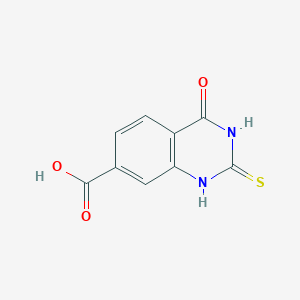
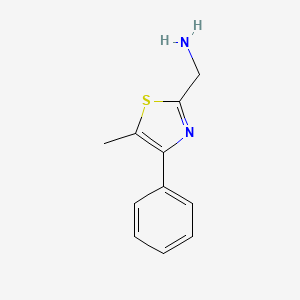

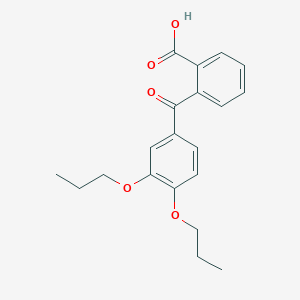
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)
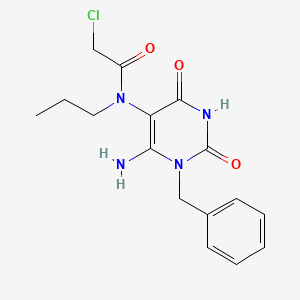
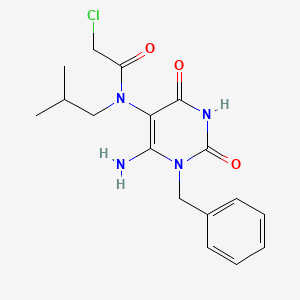
![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)